77-kD merozoite protein, Babesia
CAS No.: 151472-22-9
Cat. No.: VC0234633
Molecular Formula: C12H21BO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151472-22-9 |
---|---|
Molecular Formula | C12H21BO2 |
Molecular Weight | 0 |
Introduction
Structural Characteristics
The 77-kD merozoite protein of Babesia bovis possesses a distinctive molecular architecture with defined functional domains. Extensive characterization reveals that the protein can be divided into two major regions with distinct properties and immunological significance .
Molecular Organization
The protein structure comprises an N-terminal half (amino acids 23 to 266, termed Bb-1A) and a C-terminal half (amino acids 267 to 499, termed Bb-1B) . This organization is critical for its functional properties:
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Bb-1A Region: Contains the primary T-cell epitopes and is primarily responsible for stimulating cellular immune responses in infected hosts .
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Bb-1B Region: Contains 28 tandem repeats of the tetrapeptide PAEK or PAET and is the primary target for antibody recognition .
The protein is associated with the apical complex of the merozoite, a specialized structure involved in host cell invasion typical of apicomplexan parasites . This localization correlates with its proposed function in erythrocyte invasion.
Comparative Structural Features
When compared to other Babesia surface proteins, the 77-kD merozoite protein demonstrates unique structural characteristics that distinguish it from other invasion-related proteins such as the Merozoite Surface Antigen (MSA) family. Table 1 illustrates the comparative features of major Babesia surface proteins.
Table 1: Comparative Features of Major Babesia Surface Proteins
Protein | Molecular Weight (kDa) | Major Structural Features | Localization | Primary Function |
---|---|---|---|---|
77-kD Merozoite Protein (Bb-1) | 77 | N-terminal T-cell epitopes; C-terminal repeats | Apical complex | Invasion; immune modulation |
Merozoite Surface Antigen 2 (MSA-2) | 30-45 | GPI-anchored; variable regions | Surface membrane | Erythrocyte invasion |
Variant Erythrocyte Surface Antigen 1 (VESA1) | Variable | Highly polymorphic | iRBC surface | Cytoadhesion; immune evasion |
Spherical Body Protein 3 (SBP3) | Variable | Secreted | Spherical bodies; exported to iRBC | Ridge formation; cytoadhesion |
GP-45 Protein | 45 | Glycosylated; polymorphic | Merozoite membrane | Invasion process |
Biological Function
The 77-kD merozoite protein of Babesia plays critical roles in parasite survival and pathogenesis, particularly in the process of host cell invasion and immune modulation .
Role in Erythrocyte Invasion
Similar to other apical complex proteins in apicomplexan parasites, the 77-kD merozoite protein facilitates the invasion of red blood cells through specific receptor-ligand interactions. These interactions are crucial for the parasite's survival and replication within the host. The protein's location in the apical complex positions it perfectly for this role, as this organelle is directed toward the host cell during the invasion process.
Signaling and Immune Modulation
Beyond direct invasion, the 77-kD merozoite protein engages with complex signaling pathways that modulate host immune responses. This dual functionality—facilitating invasion while simultaneously modulating immunity—makes it particularly significant in the parasite's life cycle. These interactions allow the parasite to evade detection and destruction by the host immune system, enabling persistent infection.
Immunological Properties
One of the most extensively studied aspects of the 77-kD merozoite protein is its immunogenicity and ability to stimulate specific immune responses in infected hosts .
T-Cell Epitope Characterization
Detailed mapping studies have identified specific T-cell epitopes within the Bb-1A region of the protein. Two principal epitopes have been characterized:
These epitopes are recognized by CD4+ T cells from Babesia-immune cattle, demonstrating their significance in the immune response to infection . The identification of these epitopes has important implications for vaccine development, as they represent potential targets for inducing protective immunity.
This cytokine profile suggests that the Bb-1 antigen preferentially stimulates the Th1 subset of CD4+ T cells in cattle, representing the first characterization of the Th1 subset of bovine T cells by cytokine production . Table 2 summarizes the immunological responses elicited by the 77-kD merozoite protein epitopes.
Table 2: Immunological Responses to 77-kD Merozoite Protein Epitopes
Epitope Sequence | Location | T-Cell Type Activated | Cytokines Produced | Immune Response Type |
---|---|---|---|---|
SVVLLSAFSGN VWANEAEVSQVVK | aa 23-46 | CD4+ | IL-2, IFN-γ, TNF-β, TNF-α | Th1 |
FSDVDKTKSTEKT | aa 82-94 | CD4+ | IL-2, IFN-γ, TNF-β, TNF-α | Th1 |
Experimental Applications and Methods
The study and characterization of the 77-kD merozoite protein have employed various laboratory techniques and experimental approaches .
Recombinant Expression Systems
A major portion of the gene encoding the 77-kD merozoite protein has been successfully subcloned into expression vectors, particularly the pGEX1N system, resulting in fusion proteins that maintain immunological activity . The recombinant Bb-1 protein fused to glutathione S-transferase (Bb-1-GST) has been extensively used to examine cellular immune responses in B. bovis-immune cattle .
Protein | Immunogenic Properties | Conservation Across Strains | Protective Efficacy in Studies | Development Stage |
---|---|---|---|---|
77-kD Merozoite Protein (Bb-1) | T-cell epitopes; Th1 response | Relatively conserved | Promising in preliminary studies | Preclinical |
MSA-2 Proteins | B-cell and T-cell responses | Variable | Inhibits merozoite and sporozoite invasion | Preclinical |
GP-45 | Highly immunogenic; B-cell epitopes | Highly variable | Partial protection | Early research |
VESA1 | Highly immunogenic | Highly variable | Limited by antigenic variation | Early research |
Comparative Analysis with Other Babesia Proteins
Understanding the 77-kD merozoite protein in the context of other Babesia proteins provides valuable insights into its unique properties and potential applications .
Comparison with Merozoite Surface Antigens (MSAs)
While the 77-kD merozoite protein is associated with the apical complex, MSA proteins are primarily located on the merozoite surface membrane. MSA-2 proteins have been shown to be expressed on the surface of both merozoites and sporozoites and play a direct role in erythrocyte invasion . Antibodies against MSA-2 proteins can significantly inhibit both merozoite and sporozoite invasion of bovine erythrocytes .
Comparison with GP-45
GP-45 is another merozoite membrane protein involved in invasion. Unlike the 77-kD protein, GP-45 is highly glycosylated and demonstrates significant antigenic polymorphism between strains . While initially considered a promising vaccine candidate, the variability in the GP-45 sequences across different geographic isolates has limited its utility, in contrast to the more conserved epitopes of the 77-kD protein .
Comparison with Spherical Body Proteins (SBPs)
Spherical body proteins, particularly SBP3, play crucial roles in ridge formation on infected red blood cells and cytoadhesion to endothelial cells . While SBPs and the 77-kD merozoite protein are both exported proteins, they serve different functions in the parasite life cycle and pathogenesis. The 77-kD protein is primarily involved in invasion, whereas SBPs modify host cell properties post-invasion .
Current Research and Future Directions
Research on the 77-kD merozoite protein continues to evolve, with several promising avenues for future investigation.
Advanced Epitope Mapping
More detailed mapping of both B-cell and T-cell epitopes within the 77-kD merozoite protein could further refine our understanding of its immunogenic properties. Advanced techniques such as peptide arrays and structural biology approaches could provide more precise targeting for vaccine development.
Combined Subunit Vaccines
The potential synergy between the 77-kD merozoite protein and other Babesia antigens in a combined subunit vaccine represents an exciting research direction. Combining proteins involved in different aspects of the parasite life cycle could provide more comprehensive protection against infection.
Novel Delivery Systems
Exploration of novel adjuvants and delivery systems for the 77-kD merozoite protein could enhance its immunogenicity and efficacy as a vaccine component. Nanoparticle-based delivery, DNA vaccines, and viral vectors all offer potential advantages for presenting the key epitopes to the immune system.
Field Studies and Clinical Trials
Moving from laboratory studies to field trials represents a critical next step in evaluating the 77-kD merozoite protein as a vaccine candidate. Such trials would provide valuable data on efficacy under natural challenge conditions and across diverse parasite strains.
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